molecular formula C13H10FNO B6357917 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol CAS No. 25059-49-8

2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol

Cat. No. B6357917
CAS RN: 25059-49-8
M. Wt: 215.22 g/mol
InChI Key: ZUHWLAWLODQICJ-UHFFFAOYSA-N
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Description

2-(E)-[(3-Fluorophenyl)imino]methyl)phenol (2-FPM) is a compound that has been studied for its potential applications in scientific research. It is an aromatic compound with a phenolic group, and its molecular formula is C9H9FN2O. 2-FPM is of particular interest due to its ability to interact with certain proteins and enzymes, and its potential to be used as a tool in biochemistry research.

Mechanism of Action

2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol has been shown to interact with certain proteins and enzymes, and to modulate their activity. The exact mechanism of action is not yet fully understood, but it is thought that 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol binds to the active site of the target protein or enzyme, and modulates its activity by either blocking or enhancing its activity.
Biochemical and Physiological Effects
2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol can modulate the activity of certain enzymes, such as cytochrome P450, and can also affect the binding of small molecules to proteins. Additionally, 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol has been shown to affect the expression of certain genes, and to alter the activity of certain pathways involved in metabolism.

Advantages and Limitations for Lab Experiments

2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used to modulate the activity of certain proteins and enzymes. Additionally, it has been shown to affect the binding of small molecules to proteins, and to alter the activity of certain pathways involved in metabolism. However, there are some limitations to its use in laboratory experiments. For example, its effects on biochemical and physiological processes are not yet fully understood, and its effects on living organisms have not been studied in detail.

Future Directions

There are several potential future directions for research on 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol. These include further studies on its effects on biochemical and physiological processes, and its effects on living organisms. Additionally, further research could be done to better understand the mechanism of action of 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol, and to identify potential therapeutic applications for it. Additionally, further research could be done to explore the potential of 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol as a tool for biochemistry research. Finally, further research could be done to explore the potential of 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol as a tool for drug discovery and development.

Synthesis Methods

2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol can be synthesized through a series of steps. The first step involves reacting 3-fluorophenol with a base, such as sodium hydroxide, in a solvent such as ethanol. This reaction produces a salt, which can then be reacted with an amine, such as ethylamine, in a solvent such as dimethylformamide (DMF). This reaction produces an intermediate, which can then be reacted with an aldehyde, such as formaldehyde, in a solvent such as acetonitrile. This reaction produces 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol.

Scientific Research Applications

2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol has been studied for its potential applications in scientific research. It has been shown to interact with certain proteins and enzymes, and has been studied as a tool in biochemistry research. It has been used to modulate the activity of certain enzymes, such as cytochrome P450, and to study the interactions between proteins and small molecules.

properties

IUPAC Name

2-[(3-fluorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-5-3-6-12(8-11)15-9-10-4-1-2-7-13(10)16/h1-9,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHWLAWLODQICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(E)-[(3-fluorophenyl)imino]methyl}phenol

CAS RN

25059-49-8
Record name 3-FLUORO-N-(2-HYDROXYBENZYLIDENE)ANILINE
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